4-Amino-4-boronobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

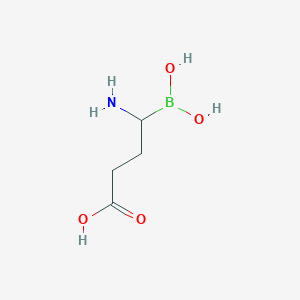

4-Amino-4-boronobutanoic acid is an organic compound with the molecular formula C4H10BNO4 It is a derivative of butanoic acid, where a boron atom is substituted at the fourth carbon position, and an amino group is attached to the same carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Amino-4-boronobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with a boron-containing reagent under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism where the bromine atom is replaced by a boron group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-4-boronobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It readily undergoes nucleophilic substitution reactions, where the boron group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and substituted butanoic acid derivatives.

Applications De Recherche Scientifique

2-Amino-4-boronobutanoic acid, also known as L-2-amino-4-boronobutanoic acid, is an amino acid derivative distinguished by having a boron atom in its structure. The compound has a four-carbon backbone, an amino group at the second position, and a boronic acid moiety at the fourth position. Its structure allows it to mimic biological molecules, especially glutamate, making it useful in biochemical research and pharmaceutical applications.

2-Amino-4-boronobutanoic acid has significant biological activity, especially as an inhibitor of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism. It acts as a competitive inhibitor, showing potent inhibitory effects at low concentrations, with Ki values around 35 nM. This inhibition may be relevant in cancer treatment and neuroprotection because gamma-glutamyl transpeptidase is involved in oxidative stress responses.

Interaction Studies

Interaction studies have revealed that 2-amino-4-boronobutanoic acid has a binding affinity for gamma-glutamyl transpeptidase. Research shows that this compound forms stable complexes with the enzyme, effectively inhibiting its activity. These studies are important for understanding the molecular mechanisms behind its biological effects and optimizing its structure for enhanced efficacy.

Structural Similarities

Several compounds share structural similarities with 2-amino-4-boronobutanoic acid.

Table of Compounds with Structural Similarities

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Glutamate | Contains an amino group and carboxylic acid | Natural neurotransmitter |

| L-Aspartate | Similar four-carbon backbone | Involved in neurotransmission |

| L-Boronoalanine | Contains boron but lacks the four-carbon chain | Different biological activity |

| L-Boronoglutamate | Boron-containing analog of glutamate | Potent inhibitor of gamma-glutamyl transpeptidase |

The specific inhibitory action of 2-amino-4-boronobutanoic acid on gamma-glutamyl transpeptidase sets it apart from other amino acids and boron-containing compounds. Its structural features allow it to mimic glutamate while providing distinct biochemical properties.

Analogues

Mécanisme D'action

The mechanism of action of 4-amino-4-boronobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The boron atom in the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

2-Amino-4-bromobutanoic acid: A bromine-containing analog used in the synthesis of nonnatural amino acids.

4-Amino-4-phosphonobutanoic acid: A phosphorous-containing analog with similar structural features.

Uniqueness: 4-Amino-4-boronobutanoic acid is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, the boron atom allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in both research and industrial applications.

Activité Biologique

4-Amino-4-boronobutanoic acid, also known as L-2-amino-4-boronobutanoic acid (ABBA), is a boron-containing amino acid derivative with significant biological activity, particularly as an inhibitor of gamma-glutamyl transpeptidase (GGT). This compound has garnered attention in biochemical research and pharmaceutical applications due to its unique structural properties and its potential therapeutic implications.

Structural Characteristics

ABBA features a four-carbon backbone with an amino group at the second position and a boronic acid moiety at the fourth position. Its structure allows it to mimic glutamate, a key neurotransmitter, thus facilitating its role in various biochemical pathways.

ABBA acts primarily as a competitive inhibitor of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism and oxidative stress responses. Inhibition of GGT can have profound implications for cancer treatment and neuroprotection, given the enzyme's role in regulating cellular oxidative states. Studies indicate that ABBA exhibits potent inhibitory effects at low concentrations, with Ki values around 35 nM, highlighting its efficacy as an inhibitor .

Cancer Treatment

Research has established a link between elevated levels of GGT and increased cancer risk. For instance, studies have shown that higher serum GGT levels correlate with various cancers, including breast cancer . By inhibiting GGT, ABBA may mitigate oxidative stress and reduce tumor progression. In vitro studies demonstrated that ABBA effectively reduces DNA damage in GGT-overexpressing cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotection

The neuroprotective effects of ABBA stem from its ability to modulate oxidative stress pathways. Given that GGT plays a crucial role in the detoxification of reactive oxygen species, inhibiting this enzyme can help maintain cellular homeostasis in neuronal tissues .

Case Studies and Research Findings

- Inhibition Studies : In vitro experiments have confirmed that ABBA significantly inhibits the hydrolysis and transpeptidation activities of human GGT1. The crystal structure of GGT1 complexed with ABBA revealed critical interactions that enhance our understanding of the compound's inhibitory mechanism .

- Cytotoxicity Assessments : Various studies have evaluated the cytotoxic effects of ABBA on cancer cell lines. For example, it was observed that ABBA's inhibitory action on GGT correlates with reduced cell viability in cancer cells, indicating its potential as an anti-cancer agent .

- Analog Development : Recent research has focused on designing novel analogs of ABBA to enhance its inhibitory potency and specificity against GGT. These analogs are being evaluated for their effectiveness in clinical settings, aiming to provide safer alternatives to existing treatments with severe side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Glutamate | Contains an amino group | Natural neurotransmitter |

| L-Aspartate | Similar four-carbon backbone | Involved in neurotransmission |

| L-Boronoalanine | Contains boron | Different biological activity |

| L-Boronoglutamate | Boron-containing analog | Potent inhibitor of gamma-glutamyl transpeptidase |

ABBA's unique inhibitory action on GGT distinguishes it from other amino acids and boron-containing compounds, allowing it to serve specific roles in biochemical pathways related to cancer and neuroprotection.

Propriétés

Formule moléculaire |

C4H10BNO4 |

|---|---|

Poids moléculaire |

146.94 g/mol |

Nom IUPAC |

4-amino-4-boronobutanoic acid |

InChI |

InChI=1S/C4H10BNO4/c6-3(5(9)10)1-2-4(7)8/h3,9-10H,1-2,6H2,(H,7,8) |

Clé InChI |

SGBYCOUIJOKIHA-UHFFFAOYSA-N |

SMILES canonique |

B(C(CCC(=O)O)N)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.